molecular formula C17H13BrO3 B6336085 Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate CAS No. 1423700-57-5

Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate

Cat. No.: B6336085
CAS No.: 1423700-57-5
M. Wt: 345.2 g/mol
InChI Key: WVGZMLFPWJTDEX-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate (CAS 1423700-57-5) is a small molecule with a molecular formula of C17H13BrO3 and a molecular weight of 345.19 g/mol. This compound belongs to the benzofuran chemical class, a privileged scaffold in medicinal chemistry known for its diverse biological properties . Researchers are exploring benzofuran derivatives like this for their significant potential in developing new therapeutic agents, particularly in the areas of antimicrobial and anticancer research . The presence of the bromophenyl substituent is a common feature in bioactive compounds, as halogen bonds can enhance binding affinity to biological targets . In antimicrobial contexts, structurally similar benzofuran derivatives have demonstrated promising activity against Gram-positive bacteria and fungi, with some compounds showing efficacy against strains like Staphylococcus aureus and Candida albicans . In oncology research, halogenated benzofuran derivatives are investigated for their antiproliferative effects, with studies indicating that specific substitutions can induce apoptosis and inhibit cancer cell growth . The ethyl carboxylate ester at the 3-position is a key functional group that can influence the compound's physicochemical properties and serve as a synthetic handle for further derivatization. This product is intended for research purposes only, strictly prohibiting any human or veterinary use. Proper storage recommendations are sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(4-bromophenyl)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrO3/c1-2-20-17(19)15-13-5-3-4-6-14(13)21-16(15)11-7-9-12(18)10-8-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVGZMLFPWJTDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 2 4 Bromophenyl Benzofuran 3 Carboxylate and Analogues

De Novo Synthesis Approaches to the Benzofuran (B130515) Ring System

The construction of the benzofuran core from non-cyclic starting materials offers a high degree of flexibility, allowing for the introduction of diverse substituents on both the benzene (B151609) and furan (B31954) rings. The following sections detail prominent methods for the de novo synthesis of benzofurans, including Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate and its analogues.

Trifluoroacetic Acid Catalyzed One-Pot Cascade Reactions from 2-Hydroxy-1,4-diones

A facile and efficient one-pot method for the synthesis of benzofuran derivatives involves the cyclization and oxidative aromatization of 2-hydroxy-1,4-diones. rsc.org This cascade reaction is effectively catalyzed by trifluoroacetic acid (TFA) in the presence of an oxidant, such as N-bromosuccinimide (NBS). rsc.org The process is believed to proceed through an initial acid-catalyzed intramolecular condensation to form a dihydrofuran intermediate, which is then oxidized to the aromatic benzofuran.

This methodology provides a practical route to a variety of substituted benzofurans in moderate to good yields. rsc.org The reaction conditions are generally mild, and the starting 2-hydroxy-1,4-diones can be readily prepared.

EntryR1R2R3Yield (%)
1PhHH75
24-MeC6H4HH78
34-ClC6H4HH72
4PhMeH65
5PhHOMe68

Reaction Conditions: 2-hydroxy-1,4-dione (1.0 equiv), TFA (0.2 equiv), NBS (1.5 equiv), DCE, 80 °C.

Palladium-Catalyzed Direct Arylation Strategies

Palladium-catalyzed direct C-H arylation has emerged as a powerful tool for the synthesis of 2-arylbenzofurans. semanticscholar.org This approach avoids the pre-functionalization of the benzofuran core, thereby offering a more atom- and step-economical route. The reaction typically involves the coupling of a benzofuran with an aryl halide in the presence of a palladium catalyst, a ligand, and a base. researchgate.net

The regioselectivity of the arylation is a key aspect of this methodology, with the C2 position of the benzofuran being the most reactive site for C-H activation. mdpi.com Various palladium catalysts and ligands have been explored to optimize the reaction efficiency and scope. The choice of the arylating agent, typically an aryl iodide or bromide, also influences the reaction outcome. mdpi.com

EntryAryl HalideCatalystLigandBaseYield (%)
1IodobenzenePd(OAc)2PPh3K2CO385
24-BromoanisolePdCl2(dppf)-Cs2CO378
31-Iodo-4-nitrobenzenePd(OAc)2SPhosK3PO465
42-BromopyridinePd2(dba)3XPhosCsF72
54-IodotoluenePd(OAc)2P(o-tol)3KOAc88

Reaction Conditions: Benzofuran (1.0 equiv), Aryl Halide (1.2 equiv), Pd catalyst (2-5 mol%), Ligand (4-10 mol%), Base (2.0 equiv), Solvent (e.g., Toluene, Dioxane), 100-120 °C.

Copper-Catalyzed C-O Bond Formation

Copper-catalyzed intramolecular C-O bond formation represents a classic and widely used strategy for the synthesis of benzofurans. This method typically involves the cyclization of a suitably substituted precursor, such as a 2-halophenol derivative bearing a side chain that can undergo intramolecular coupling.

One common approach involves the reaction of a 2-halophenol with a terminal alkyne (Sonogashira coupling) followed by a copper-catalyzed intramolecular cyclization. Alternatively, cascade reactions where the C-O bond formation is part of a one-pot sequence have been developed, offering increased efficiency. researchgate.net These methods are valued for their reliability and the commercial availability of copper catalysts.

EntrySubstrateCatalystBaseSolventYield (%)
12-(2-Bromophenoxy)-1-phenylethanoneCuIK2CO3DMF82
21-(2-Iodophenyl)-2-phenylethyneCu(OAc)2PyridineToluene75
32-Bromophenol and PhenylacetyleneCuI/PdCl2(PPh3)2Et3NTHF68
42-Iodobenzylcyanide and BenzaldehydeCu(OAc)2NaOMeDMSO74
5o-Alkynylphenyl isothiocyanate and PhosphiteCu(OAc)2·H2ODBUCH3CN85

Reaction conditions vary depending on the specific substrates and reaction type.

Intramolecular Heck and Carbonylation Reactions

The intramolecular Heck reaction is a powerful palladium-catalyzed method for the construction of cyclic and heterocyclic systems. wikipedia.org In the context of benzofuran synthesis, this reaction typically involves the cyclization of an aryl or vinyl halide tethered to an alkene. researchgate.net The reaction proceeds via oxidative addition of the halide to a palladium(0) species, followed by intramolecular carbopalladation onto the alkene and subsequent β-hydride elimination to afford the benzofuran product and regenerate the catalyst. princeton.edu

This methodology can be combined with a carbonylation step, where carbon monoxide is inserted into the palladium-carbon bond prior to the final reductive elimination or other coupling processes. This tandem Heck-carbonylation sequence allows for the direct introduction of a carbonyl group, providing access to benzofuran-3-carboxylates and related derivatives. nih.gov

EntrySubstrateCatalystLigandBaseYield (%)
12-(Allyloxy)iodobenzenePd(OAc)2PPh3Et3N75
2Ethyl 3-(2-bromophenoxy)acrylatePd(OAc)2P(o-tol)3K2CO361
32-Iodophenol (B132878) allyl etherPd(OAc)2BINAPAg3PO488 (92% ee)
42-Iodophenyl propargyl ether (with CO)PdCl2(PPh3)2-Et3N70
52-Allylphenol and Aryl TriflatesPd(OAc)2S-PhosLiOtBu85

Reaction conditions are substrate and product specific, often requiring optimization of catalyst, ligand, base, and solvent.

Cyclization Reactions of o-Hydroxystilbenes via Hypervalent Iodine Reagents

A metal-free approach for the synthesis of 2-arylbenzofurans involves the oxidative cyclization of o-hydroxystilbenes mediated by hypervalent iodine reagents. organic-chemistry.org (Diacetoxyiodo)benzene (PIDA) is a commonly used reagent for this transformation, acting as an oxidant to facilitate the intramolecular cyclization. organic-chemistry.org The reaction is typically carried out under mild conditions and offers an environmentally benign alternative to transition-metal-catalyzed methods. organic-chemistry.org

The mechanism is proposed to involve the formation of an iodonium (B1229267) intermediate, which then undergoes intramolecular nucleophilic attack by the phenolic hydroxyl group, followed by elimination to yield the benzofuran product. organic-chemistry.org This method has been shown to tolerate a range of functional groups on both aromatic rings of the stilbene (B7821643) precursor. organic-chemistry.org

EntryStilbene Substituent (R)ReagentSolventYield (%)
1HPhI(OAc)2CH3CN77
24-MePhI(OAc)2CH3CN85
34-OMePhI(OAc)2CH3CN89
44-ClPhI(OAc)2CH3CN72
54-NO2PhI(OAc)2CH3CN65

Reaction Conditions: o-hydroxystilbene (1.0 equiv), PhI(OAc)2 (1.2 equiv), CH3CN, room temperature.

A catalytic version of this reaction has also been developed using a catalytic amount of a hypervalent iodine(III) species in the presence of a stoichiometric co-oxidant like m-chloroperbenzoic acid (m-CPBA). researchgate.netcornell.edu

Indium(III)-Catalyzed Hydroalkoxylation of o-Alkynylphenols

Indium(III) halides have been shown to be effective catalysts for the intramolecular hydroalkoxylation of o-alkynylphenols to afford benzofurans. nih.gov This reaction proceeds with 5-endo-dig regioselectivity, providing a direct route to the benzofuran core. nih.gov The indium(III) catalyst acts as a π-Lewis acid, activating the alkyne towards nucleophilic attack by the phenolic hydroxyl group. nih.gov

The reaction is generally high-yielding and tolerates a variety of functional groups on both the phenol (B47542) and the alkyne moiety. nih.gov DFT calculations suggest that a dimeric indium species may be the active catalyst. nih.gov

EntryR1R2CatalystSolventYield (%)
1HPhInI3DCE95
24-MePhInI3DCE92
34-ClPhInI3DCE88
4Hn-BuInI3DCE85
5HSiMe3InI3DCE78

Reaction Conditions: o-alkynylphenol (1.0 equiv), InI3 (5 mol%), DCE, 80 °C.

Gold(I)-Catalyzed Cycloisomerization with 1,2-Iodine Shift

Gold catalysis has emerged as a powerful tool for the synthesis of benzo-fused heterocycles, including benzofurans. nih.govresearchgate.net Gold(I) catalysts, being carbophilic π-acids, effectively activate alkynes toward nucleophilic attack. One of the elegant strategies for benzofuran synthesis involves the intramolecular cyclization of o-alkynylphenol derivatives. nih.gov

The general mechanism for gold-catalyzed cycloisomerization involves the activation of the alkyne by the gold(I) catalyst, which facilitates a 5-endo-dig cyclization by the phenolic oxygen. While direct synthesis of this compound via a gold-catalyzed reaction with an iodine shift is not extensively detailed in the provided literature, the principle can be applied. For instance, a suitably substituted 2-(iodoethynyl)aryl ester could undergo a gold-catalyzed cyclization. researchgate.net A hypothetical pathway could involve a gold-catalyzed cyclization of an o-alkynylphenol precursor, where a subsequent or concerted rearrangement, such as a 1,2-iodine shift, could position the substituents correctly, although this specific tandem reaction is more speculative. More commonly, gold catalysts are used in cascade reactions, for example, a Claisen rearrangement followed by cyclization, to generate diverse benzofuran derivatives. nih.govresearchgate.net

Gold-catalyzed reactions offer advantages such as mild reaction conditions and high efficiency, often at very low catalyst loadings. nih.gov The development of various gold catalysts, including N-heterocyclic carbene (NHC) complexes, has expanded the scope of these transformations. nih.govresearchgate.net

Multi-Component Reactions for Benzofuran-3-carboxylates

Multi-component reactions (MCRs) provide a highly efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. oup.com This strategy is particularly valuable for building heterocyclic libraries. Several MCRs have been developed for the synthesis of benzofuran and dihydrobenzofuran derivatives. oup.commdpi.com

One such approach involves the reaction of salicylaldehydes, amines, and a source for the C2-C3 fragment of the benzofuran ring. For example, a cascade reaction between N-phenylsalicylideneamines (formed in situ from salicylaldehyde (B1680747) and aniline) and 1,3-dicarbonyl compounds like diethyl malonate can yield highly substituted 2,3-dihydrobenzofurans. oup.com These dihydrobenzofurans can then be oxidized to the corresponding benzofurans.

Another strategy for directly accessing benzofuran-3-carboxylates involves the reaction of salicylaldehydes with ethyl diazoacetate. orgsyn.orgorgsyn.org This reaction, often catalyzed by a Brønsted acid, proceeds through the formation of a hemiacetal intermediate, which then undergoes dehydration and cyclization to furnish the ethyl benzofuran-3-carboxylate core. orgsyn.org The introduction of the 2-(4-bromophenyl) group could be envisioned by starting with a 2-hydroxy-4'-bromochalcone derivative or by subsequent functionalization.

ReactantsCatalyst/ConditionsProduct Type
Salicylaldehyde, Aniline (B41778), Diethyl malonateCascade reaction2,3-Dihydrobenzofuran derivative
Salicylaldehyde, Ethyl diazoacetateHBF₄·OEt₂, then H₂SO₄Ethyl benzofuran-3-carboxylate
Arynes, DMF, Active methylenesDomino reactionDihydrobenzofuran derivatives

Functionalization and Derivatization Strategies

Functionalization of a pre-formed benzofuran core is a common strategy to create analogues of this compound.

Introduction of Bromine Substituents (e.g., via N-Bromosuccinimide)

N-Bromosuccinimide (NBS) is a versatile and convenient reagent for the electrophilic bromination of aromatic compounds, particularly those that are electron-rich. wikipedia.orgorganic-chemistry.org The benzofuran ring system is considered electron-rich and is susceptible to electrophilic substitution. The bromination of a precursor like Ethyl 2-phenylbenzofuran-3-carboxylate with NBS would likely lead to the introduction of a bromine atom onto the phenyl ring at the 2-position.

Due to the directing effects of the benzofuran moiety, bromination is highly regioselective, favoring the para-position of the phenyl ring, which is the most electronically activated position. wikipedia.org This reaction is typically carried out in a suitable solvent like dimethylformamide (DMF), which can enhance para-selectivity. wikipedia.org This method provides a direct route to the target compound from a readily available, non-brominated precursor.

SubstrateReagentSolventKey Feature
Electron-rich aromatic compoundsNBSDMFHigh para-selectivity
Ethyl 2-phenylbenzofuran-3-carboxylateNBSCCl₄, Radical initiatorBenzylic bromination (Wohl-Ziegler)

Cross-Coupling Reactions (e.g., Sonogashira, C-H activation)

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for extensive derivatization.

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes. organic-chemistry.org This reaction, typically catalyzed by a combination of palladium and copper(I) salts in the presence of an amine base, would allow the alkynylation of the 4-bromophenyl group. organic-chemistry.orgbeilstein-journals.org This opens up pathways to a wide array of analogues with extended π-systems. Modern protocols for Sonogashira couplings have been developed that are copper-free or can be performed in greener solvents like water. beilstein-journals.orgpitt.edu

C-H activation is an increasingly important strategy for molecular functionalization that avoids the need for pre-functionalized starting materials. mdpi.com Palladium-catalyzed C-H arylation could be employed on a simpler benzofuran scaffold to introduce the aryl group at the C2 position. rsc.org Conversely, for the target molecule, C-H activation could potentially be used to introduce further substituents on the benzofuran core, although regioselectivity would be a critical challenge to control.

Reaction TypeKey ReactantsCatalyst SystemBond Formed
Sonogashira CouplingAryl bromide, Terminal alkynePalladium complex, Copper(I) salt, Amine baseAryl-Alkyne (C-C)
C-H ArylationBenzofuran, Aryl halidePalladium catalyst, Ligand, BaseBenzofuran-Aryl (C-C)

Regioselective Functionalization of Benzofuran Esters

The regioselectivity of further functionalizing the benzofuran ring in esters like this compound is governed by the electronic properties of the existing substituents. The 2-aryl group and the 3-ethoxycarbonyl group both influence the reactivity of the benzofuran nucleus towards, for example, electrophilic aromatic substitution.

Generally, the benzofuran ring undergoes electrophilic attack preferentially at the C5 or C7 positions. The precise location depends on the reaction conditions and the directing influence of substituents on the benzene portion of the molecule. Methods for regioselective synthesis aim to control the placement of substituents at any desired position on the benzofuranone or benzofuran core. oregonstate.edu For instance, a Diels-Alder-based cascade reaction of 3-hydroxy-2-pyrones with nitroalkenes has been shown to produce benzofuranones with programmable substitution patterns, which can then be converted to substituted benzofurans. oregonstate.edu

Advanced Synthetic Techniques and Conditions

The optimization of reaction conditions is crucial for achieving high yields and selectivity in the synthesis of benzofuran derivatives. Research has focused on various parameters, including the choice of catalyst, solvent, temperature, and reaction time. scielo.brnih.gov

For instance, in palladium-catalyzed reactions, the choice of ligand can significantly influence the outcome. nih.gov Similarly, in silver(I)-promoted oxidative couplings for dihydrobenzofuran synthesis, optimization of the oxidant stoichiometry, solvent (with acetonitrile (B52724) showing good results), and temperature has been shown to dramatically improve conversion and selectivity while reducing reaction times. scielo.br

Modern synthetic techniques are also being applied to benzofuran synthesis. These include:

Visible-light-mediated catalysis : This offers a green and sustainable approach, using light as a renewable energy source to drive chemical reactions. nih.gov

Microwave-assisted synthesis : This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating.

Flow chemistry : Continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

The development of novel catalytic systems, such as recyclable palladium nanoparticles immobilized on solid supports, also represents an advancement towards more sustainable and economically viable synthetic routes. mdpi.com

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates and improving yields. For the synthesis of 2,3-disubstituted benzofurans like this compound, a one-pot, three-component method under microwave irradiation has proven effective. nih.gov This approach typically utilizes a Sonogashira-type coupling followed by a cyclization reaction.

The reaction involves three key starting materials: a substituted 2-iodophenol, a terminal alkyne (such as ethyl propiolate), and an aryl iodide (in this case, 1-bromo-4-iodobenzene). The initial step is a palladium-catalyzed Sonogashira coupling between the 2-iodophenol and the terminal alkyne. This is followed by an intramolecular cyclization involving the aryl iodide to form the benzofuran ring. nih.gov The use of microwave irradiation significantly shortens the reaction times from hours to minutes and often results in cleaner reaction profiles with minimized side products. nih.gov A common catalyst system for this transformation is bis(triphenylphosphine)palladium (B8599230) dichloride with a copper(I) iodide co-catalyst in a suitable solvent and base mixture. nih.gov

Table 1: Representative Microwave-Assisted Synthesis of 2,3-Disubstituted Benzofurans nih.gov

EntryAlkyneAryl IodideProductTime (min)Yield (%)
1Ethyl propiolate1-Bromo-4-iodobenzeneThis compound2585
2PhenylacetyleneIodobenzene2,3-Diphenylbenzofuran2092
31-Hexyne4-Iodotoluene2-Butyl-3-(p-tolyl)benzofuran2588

Ultrasound-Assisted Syntheses

Ultrasound irradiation is another green chemistry tool that enhances reaction rates and yields through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of various benzofuran derivatives. nih.govmdpi.com A one-pot synthesis of 2-substituted benzofurans has been developed involving a sequential coupling and cyclization reaction under ultrasound irradiation. nih.gov

This methodology can be adapted for this compound. A plausible route involves the coupling of a suitable 2-halophenol with a terminal alkyne precursor to the 2-(4-bromophenyl) moiety, followed by an intramolecular cyclization. A more direct approach involves the palladium and copper-catalyzed coupling of a 2-iodophenol with (4-bromophenyl)acetylene, followed by a carbonylation and esterification step, all promoted by sonication. Ultrasound-assisted methods are noted for their mild reaction conditions, often proceeding at ambient temperature, which helps to prevent the degradation of sensitive functional groups. semanticscholar.orgscielo.org.za The primary advantages include significantly reduced reaction times, improved yields, and operational simplicity. mdpi.com

Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of Benzofuran Analogues mdpi.com

EntryMethodTemperature (°C)TimeYield (%)
1ConventionalReflux24 h75
2Ultrasound4030 min86
3ConventionalReflux24 h68
4Ultrasound4030 min81

Metal-Free Cyclization Protocols

To circumvent the cost and potential toxicity associated with transition metal catalysts, metal-free synthetic routes are highly desirable. A concise and efficient metal-free pathway has been developed for the synthesis of 2-substituted methyl benzo[b]furan-3-carboxylates, which can be readily adapted for the corresponding ethyl esters like the target compound. researchgate.net

This method involves the reaction of a phenol with a β-ketoester bearing the desired substituent precursors. For the synthesis of this compound, this could involve the reaction of a salicylaldehyde derivative with an appropriate ethyl benzoylacetate precursor. The cyclization is often promoted by a strong acid, such as polyphosphoric acid or Eaton's reagent, which facilitates an intramolecular Friedel-Crafts-type reaction followed by dehydration. researchgate.net These methods are advantageous due to their cost-effectiveness and, in many cases, the purification process is simplified as it does not require the removal of metal residues. researchgate.net

Another metal-free approach involves the base-catalyzed intramolecular cyclization of 2-ynylphenols. This method provides good to excellent yields of 2-substituted benzofurans using a simple and readily available base like cesium carbonate under mild conditions. nih.gov

Environmentally Conscious Synthetic Considerations in Benzofuran Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds like benzofurans. Key considerations include the use of energy-efficient techniques, the reduction of hazardous waste, and the use of environmentally benign solvents.

The use of microwave nih.gov and ultrasound irradiation nih.gov are prime examples of environmentally conscious synthetic strategies. These methods drastically reduce energy consumption by shortening reaction times from many hours to mere minutes. Furthermore, these high-energy inputs can lead to cleaner reactions and higher yields, which reduces the need for extensive purification and minimizes chemical waste.

Solvent choice is another critical factor. Researchers have explored the use of eco-friendly deep eutectic solvents (DES), such as choline (B1196258) chloride-ethylene glycol, for benzofuran synthesis. nih.gov These solvents are often biodegradable, have low toxicity, and can be recycled, offering a greener alternative to traditional volatile organic solvents. Furthermore, catalyst-free synthesis protocols, where the reaction proceeds under thermal conditions or with non-toxic promoters, contribute significantly to the environmental sustainability of benzofuran synthesis. nih.gov

Solid-Phase Synthesis Approaches for Benzofuran-3-carboxylates

Solid-phase synthesis is a powerful technique for the generation of chemical libraries for drug discovery. While less common for benzofuran-3-carboxylates compared to other scaffolds, methodologies have been developed for the solid-phase synthesis of benzofurans. acs.org A traceless synthesis approach allows for the attachment of a starting material to a polymer support, execution of a series of reactions, and subsequent cleavage of the final product from the resin without leaving any part of the linker attached.

One reported strategy for the solid-phase synthesis of 2-substituted benzofurans involves the use of a functionalized titanium benzylidene reagent. acs.org In this method, a resin-bound thioacetal is treated with a low-valent titanium complex to generate a benzylidenating reagent. This reagent then reacts with an ester, and a subsequent acid-catalyzed cyclization cleaves the product from the solid support to yield the benzofuran. acs.org

To apply this to this compound, one could envision immobilizing a salicylaldehyde derivative onto a solid support. This would then be reacted with a reagent that introduces the C2 and C3 components, such as a β-ketoester or an α-haloketone. Subsequent intramolecular cyclization and cleavage from the resin would yield the desired product. This approach is highly amenable to automation and parallel synthesis, enabling the rapid production of a library of analogues for biological screening.

Advanced Spectroscopic and Structural Characterization of Ethyl 2 4 Bromophenyl Benzofuran 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. For Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate, the ¹H NMR spectrum provides distinct signals corresponding to the protons of the ethyl group, the benzofuran (B130515) core, and the bromophenyl substituent.

The ethyl group protons typically appear as a triplet and a quartet. The methyl (CH₃) protons are expected to resonate as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, would appear as a quartet due to coupling with the methyl protons.

The aromatic protons on the benzofuran ring system and the 4-bromophenyl group will resonate in the downfield region of the spectrum. The protons on the bromophenyl ring are expected to show a characteristic AA'BB' pattern, appearing as two distinct doublets, due to the symmetrical substitution. The four protons on the benzofuran moiety would exhibit more complex splitting patterns (doublet, triplet, doublet of doublets) based on their respective positions and coupling interactions.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on predicted values and typical ranges for similar structures, as specific experimental data is not publicly available.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)1.3 - 1.5Triplet (t)~7.1
CH₂ (ethyl)4.3 - 4.5Quartet (q)~7.1
Aromatic H (Benzofuran)7.2 - 8.2Multiplet (m)-
Aromatic H (Bromophenyl)7.5 - 7.8Multiplet (m)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to show 17 distinct signals, corresponding to each unique carbon atom.

Key signals include the carbonyl carbon of the ester group, which is typically found in the highly deshielded region of the spectrum (around 160-170 ppm). The carbons of the ethyl group will appear in the upfield region. The aromatic and heterocyclic carbons will resonate in the intermediate downfield region (approximately 110-160 ppm). The carbon atom attached to the bromine (C-Br) will have a chemical shift influenced by the halogen's electronegativity and is typically found around 122 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on predicted values and typical ranges for similar structures, as specific experimental data is not publicly available.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ester)162 - 165
Aromatic/Benzofuran Quaternary C115 - 158
Aromatic/Benzofuran CH110 - 135
C-Br121 - 124
CH₂ (Ethyl)60 - 62
CH₃ (Ethyl)13 - 15

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To unambiguously assign the proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. It would confirm the connectivity between the methyl and methylene protons of the ethyl group and establish the relationships between adjacent protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying the connectivity of quaternary carbons and for piecing together the different fragments of the molecule, such as linking the ethyl carboxylate group to the benzofuran ring at the C3 position and the bromophenyl group to the C2 position.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₇H₁₃BrO₃), the exact mass would be calculated and compared to the experimentally measured value. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Table 3: Predicted HRMS Data for this compound

Ion FormulaCalculated m/z
[C₁₇H₁₃⁷⁹BrO₃]⁺344.0048
[C₁₇H₁₃⁸¹BrO₃]⁺345.9994

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing ionization and extensive fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For this compound, the molecular ion peak ([M]⁺) would be observed, showing the characteristic bromine isotope pattern. Common fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅) from the ester, followed by the loss of carbon monoxide (-CO). Cleavage of the bond between the benzofuran core and the bromophenyl ring could also occur, leading to fragments corresponding to each of these structural units.

In-depth Spectroscopic and Structural Analysis of this compound

A comprehensive review of scientific literature and chemical databases indicates that detailed experimental data for the advanced spectroscopic and structural characterization of this compound is not publicly available at this time. While the compound is listed in chemical catalogs with the CAS Number 1423700-57-5, dedicated studies detailing its specific vibrational, electronic, and crystallographic properties have not been found.

To provide a scientifically accurate and detailed article as requested, experimental data from Fourier Transform Infrared (FT-IR) spectroscopy, Fourier Transform Raman (FT-Raman) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and single-crystal X-ray diffraction analysis are essential. This information is typically generated through the synthesis and subsequent rigorous analysis of the compound, and the findings are then published in peer-reviewed scientific journals.

Without access to such published data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided. The creation of data tables and detailed research findings requires specific, experimentally determined values which are currently unavailable.

Further research and publication in the field of synthetic and analytical chemistry would be required to produce the specific data needed to populate the requested sections on the advanced spectroscopic and structural characterization of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing quantitative data on the elemental composition of a substance. This method is employed to determine the percentage by weight of each element within a sample, which is then compared against the theoretical values derived from the compound's proposed molecular formula. For this compound, with the molecular formula C₁₇H₁₃BrO₃, this analysis serves as a fundamental check for purity and structural integrity.

The theoretical elemental composition is calculated based on the compound's molecular formula and the atomic weights of its constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Bromine: 79.904 u, Oxygen: 15.999 u). The verification of the empirical formula is achieved when the experimentally determined percentages of carbon, hydrogen, and other elements align closely with these calculated values, typically within a narrow margin of ±0.4%. Such concordance provides strong evidence that the synthesized compound has the correct atomic makeup and is free from significant impurities containing other elements. beilstein-archives.org In the synthesis and characterization of various arylbenzofuran derivatives, elemental analysis is routinely presented as a confirmation of the successful synthesis. beilstein-archives.org

Below is the calculated theoretical elemental composition for this compound.

ElementSymbolTheoretical Percentage (%)
CarbonC59.15
HydrogenH3.80
BromineBr23.15
OxygenO13.90

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)

Chromatographic techniques are indispensable for assessing the purity of synthesized organic compounds. Among these, Thin-Layer Chromatography (TLC) stands out as a rapid, simple, and cost-effective method to qualitatively monitor the progress of a reaction and evaluate the purity of the final product. asianinstituteofresearch.orgresearchgate.net The principle of TLC relies on the differential partitioning of components of a mixture between a stationary phase (typically a thin layer of adsorbent like silica (B1680970) gel on a plate) and a liquid mobile phase (a solvent or mixture of solvents). wisc.edu

For benzofuran derivatives, TLC is a standard procedure. asianinstituteofresearch.orgniscair.res.in The purity of this compound can be reliably assessed by spotting a solution of the compound onto a TLC plate and developing it in an appropriate solvent system. A pure compound will typically appear as a single, well-defined spot on the developed chromatogram, whereas the presence of multiple spots indicates impurities or unreacted starting materials. The retention factor (Rf value), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions (stationary phase, mobile phase, temperature). wvu.edu

While the exact Rf value is highly dependent on the specific conditions, solvent systems commonly employed for the analysis of benzofuran carboxylate derivatives include mixtures of non-polar and polar solvents, such as hexane/ethyl acetate (B1210297) or petroleum ether/ethyl acetate. asianinstituteofresearch.orgniscair.res.in The choice of solvent system is optimized to achieve a clear separation and an Rf value that is typically between 0.3 and 0.7 for the compound of interest.

The following table outlines a representative TLC methodology for assessing the purity of compounds structurally related to this compound.

ParameterDescriptionReference
Stationary Phase Silica gel 60 F₂₅₄ pre-coated plates researchgate.net
Mobile Phase (Eluent) Hexane:Ethyl Acetate (8:2 v/v) or similar ratios asianinstituteofresearch.org
Sample Preparation The compound is dissolved in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).
Visualization UV light at 254 nm, or staining with an appropriate agent (e.g., potassium permanganate (B83412) solution). nih.gov
Purity Indication A single, distinct spot on the developed plate.

Computational and Theoretical Investigations of Ethyl 2 4 Bromophenyl Benzofuran 3 Carboxylate

Density Functional Theory (DFT) Studies

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy, known as the ground state geometry. For a molecule like Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate, this would involve determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure.

Conformational analysis is also crucial, as the molecule may have several stable or low-energy conformations due to the rotation around single bonds, particularly in the ethyl carboxylate group. DFT calculations can be used to identify these different conformers and determine their relative energies to identify the most stable conformation.

Selection and Application of Basis Sets and Functionals (e.g., B3LYP, 6-31g)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation to the exchange-correlation energy, which is a key component of the total energy in DFT. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that is widely used for its balance of accuracy and computational cost in studies of organic molecules. researchgate.net

The basis set (e.g., 6-31g) is a set of mathematical functions used to represent the electronic wavefunctions. The 6-31g basis set is a Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms, which are important for accurately describing chemical bonding. researchgate.net Larger basis sets with more functions generally provide more accurate results but at a higher computational expense.

Correlation and Validation of Theoretical Data with Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical results against experimental data. For molecular structures, calculated geometric parameters (bond lengths and angles) can be compared with data from X-ray crystallography if the crystal structure of the compound has been determined. For instance, in a study of a related compound, 3-(4-Bromophenylsulfonyl)-5-ethyl-2-methyl-1-benzofuran, the dihedral angle between the 4-bromophenyl ring and the benzofuran (B130515) mean plane was experimentally determined to be 76.58 (9)°. nih.gov Similar comparisons for this compound would be essential to validate the computational model.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energy Gaps)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. For many organic molecules, this gap is a key parameter in determining their electronic and optical properties. dntb.gov.uamaterialsciencejournal.org

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Energy (eV)
EHOMO Data not available
ELUMO Data not available
HOMO-LUMO Gap (ΔE) Data not available

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. nih.gov It transforms the calculated wavefunctions into a set of localized orbitals that correspond to the intuitive chemical concepts of core, lone pair, and bonding orbitals.

NBO analysis can quantify the stabilization energies associated with hyperconjugative interactions, which are the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. acadpubl.eu These interactions play a significant role in determining the stability and reactivity of the molecule. For this compound, NBO analysis would reveal important interactions between the benzofuran ring, the bromophenyl group, and the ethyl carboxylate substituent.

Table 2: Hypothetical NBO Analysis Data - Donor-Acceptor Interactions

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
Data not available Data not available Data not available
Data not available Data not available Data not available

Molecular Electrostatic Potential (MESP) Surface Mapping

Molecular Electrostatic Potential (MESP) surface mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. This technique maps the electrostatic potential onto the molecule's electron density surface, providing a clear depiction of its electrophilic and nucleophilic regions. For this compound, the MESP map is instrumental in identifying the sites most likely to be involved in intermolecular interactions.

The MESP surface is color-coded to represent different potential values. Typically:

Red regions indicate areas of high negative electrostatic potential, rich in electrons. These are generally associated with electronegative atoms and represent sites susceptible to electrophilic attack. In the case of this compound, these areas are expected around the oxygen atoms of the carboxylate group and the benzofuran ring.

Blue regions denote areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. For this molecule, positive potentials are anticipated around the hydrogen atoms.

Green regions represent areas of neutral or near-zero potential, characteristic of the nonpolar parts of the molecule, such as the phenyl rings.

By analyzing the MESP map, researchers can predict the molecule's reactivity and how it might interact with biological targets, such as the active site of an enzyme. The map highlights the regions responsible for hydrogen bonding and other non-covalent interactions. researchgate.net

Vibrational Property Predictions (e.g., Potential Energy Distribution)

Theoretical vibrational analysis, often performed using Density Functional Theory (DFT), is a powerful method for understanding the structural and bonding characteristics of a molecule. orientjchem.org For this compound, these calculations predict the frequencies of its fundamental vibrational modes. Each predicted frequency can be assigned to a specific type of molecular motion, such as stretching, bending, or torsion of chemical bonds.

A key component of this analysis is the Potential Energy Distribution (PED). PED analysis quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each normal vibrational mode. nih.gov This allows for unambiguous assignment of the calculated vibrational frequencies to specific functional groups within the molecule. For instance, PED can be used to distinguish the C=O stretching frequency of the ethyl carboxylate group from the C-O-C stretching of the benzofuran ether linkage. These theoretical predictions can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and confirm the molecular structure. orientjchem.org

Molecular Modeling and Docking Studies (Methodological Framework)

Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This framework is essential for drug discovery and involves several key steps when applied to this compound.

The general methodology includes:

Preparation of the Receptor: A high-resolution 3D structure of the target protein is obtained, usually from a repository like the Protein Data Bank (PDB). The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning correct protonation states to amino acid residues.

Preparation of the Ligand: The 3D structure of this compound is generated and its energy is minimized to obtain a stable conformation. This involves optimizing bond lengths, angles, and torsion angles.

Docking Simulation: A docking algorithm is used to place the ligand into the active site of the receptor. The program systematically samples a large number of possible conformations and orientations of the ligand within the binding site, calculating a score for each pose to estimate the binding affinity. researchgate.net

These studies help in understanding the structural basis of the ligand's interaction with its target, which is crucial for designing more potent and selective molecules. researchgate.net

Computational Protocols for Ligand-Target Interactions

The protocols for studying ligand-target interactions involve a series of computational steps designed to accurately simulate the binding event. After an initial docking run, more advanced techniques like molecular dynamics (MD) simulations are often employed. nih.gov

An MD simulation protocol would typically involve:

System Setup: The best-scoring docked complex (receptor + ligand) from the molecular docking study is placed in a simulation box, which is then solvated with water molecules and ions to mimic physiological conditions.

Minimization and Equilibration: The system's energy is minimized to remove any steric clashes. Subsequently, the system is gradually heated and equilibrated under controlled temperature and pressure to allow it to relax into a stable state.

Production Run: A long-duration simulation is run to generate a trajectory of the atoms' movements over time.

This trajectory is then analyzed to study the stability of the ligand in the binding pocket, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate binding free energies. researchgate.net

Prediction of Binding Modes and Conformational Preferences

A primary outcome of molecular docking is the prediction of the most probable binding mode of the ligand. nih.gov Docking software generates multiple possible binding poses and ranks them using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest score is generally considered the most likely binding conformation. nih.gov

Analysis of the top-ranked poses for this compound would reveal:

Key interactions: Identification of specific amino acid residues in the receptor's active site that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand.

Conformational changes: The simulation shows whether the ligand or the protein's active site changes conformation upon binding.

Binding stability: The consistency of interactions across the top-ranked poses can indicate the stability and specificity of the binding.

These predictions provide a detailed hypothesis of how the molecule achieves its biological effect at the molecular level, guiding future efforts in lead optimization.

Theoretical Reactivity and Stability Prediction through Global Reactivity Descriptors

The reactivity and stability of this compound can be theoretically predicted using global reactivity descriptors derived from DFT calculations. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron (-EHOMO).

Electron Affinity (A): The energy released when an electron is added (-ELUMO).

Chemical Hardness (η): Measures the resistance to change in electron distribution. It is calculated as (I - A) / 2. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of hardness (1/η). A softer molecule is more reactive.

Electronegativity (χ): The power of an atom to attract electrons. It is calculated as (I + A) / 2.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as μ² / (2η), where μ is the electronic chemical potential (-(I+A)/2).

These descriptors provide a quantitative framework to understand the relationship between the structure, stability, and global chemical reactivity of the compound. researchgate.net For instance, a large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity.

Table of Calculated Reactivity Descriptors This table is illustrative of the parameters calculated in such a study.

Descriptor Formula Significance
HOMO Energy EHOMO Related to the ability to donate electrons
LUMO Energy ELUMO Related to the ability to accept electrons
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability
Ionization Potential (I) -EHOMO Energy required to remove an electron
Electron Affinity (A) -ELUMO Energy released upon gaining an electron
Chemical Hardness (η) (I - A) / 2 Resistance to charge transfer
Chemical Softness (S) 1 / η Reciprocal of hardness, indicates reactivity
Electronegativity (χ) (I + A) / 2 Electron-attracting tendency
Electrophilicity Index (ω) μ² / (2η) Propensity to act as an electrophile

Chemical Reactivity and Transformations of Ethyl 2 4 Bromophenyl Benzofuran 3 Carboxylate

Reactions of the Ethyl Ester Moiety (e.g., Hydrolysis, Transesterification, Amidation)

The ethyl ester group at the 3-position of the benzofuran (B130515) ring is a classic functional group that can undergo a variety of nucleophilic acyl substitution reactions.

Hydrolysis: Under basic conditions, such as treatment with sodium hydroxide (B78521) in an ethanol-water mixture, the ethyl ester can be saponified to yield the corresponding 2-(4-bromophenyl)benzofuran-3-carboxylic acid. This hydrolysis is a fundamental transformation that converts the ester into a carboxylic acid, which can then serve as a precursor for other functional groups, such as amides or acid chlorides.

Transesterification: The ethyl ester can be converted into other esters through transesterification. This reaction is typically catalyzed by either an acid or a base. For instance, reacting the parent compound with an excess of another alcohol (e.g., methanol) in the presence of an acid catalyst (like sulfuric acid) or a base catalyst (like sodium methoxide) will result in the formation of the corresponding methyl ester, with ethanol (B145695) as a byproduct. To ensure a high yield, the alcohol reactant is often used as the solvent to drive the equilibrium toward the desired product.

Amidation: The ethyl ester can be transformed into an amide, a crucial functional group in many biologically active molecules. This can be achieved directly via aminolysis, where the ester is heated with a primary or secondary amine, sometimes in the presence of a catalyst. However, a more common and efficient route involves a two-step process: initial hydrolysis of the ester to the carboxylic acid, followed by reaction with an amine using a coupling agent. This latter method allows for the formation of amides under milder conditions and with a broader range of amines.

Reactions Involving the Bromine Atom on the Phenyl Ring

The bromine atom on the phenyl ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Palladium catalysis has revolutionized the functionalization of aryl halides, and the bromine atom of Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate serves as an excellent handle for these transformations.

Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an aryl halide. The 2-(4-bromophenyl)benzofuran (B12281498) scaffold has been shown to be a suitable substrate for Suzuki cross-coupling reactions with various arylboronic acids. The reaction is typically carried out in the presence of a palladium catalyst, such as a Pd(II) complex or Pd(OAc)₂, and a base like potassium carbonate, often in an aqueous solvent system. This allows for the synthesis of a diverse array of biaryl-containing benzofuran derivatives.

Table 1: Representative Suzuki Coupling Reactions

Boronic Acid PartnerCatalyst SystemBaseSolventExpected Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂OEthyl 2-(biphenyl-4-yl)benzofuran-3-carboxylate
4-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂OEthyl 2-(4'-methoxybiphenyl-4-yl)benzofuran-3-carboxylate
Thiophene-2-boronic acidPdCl₂(dppf)Cs₂CO₃DMFEthyl 2-(4-(thiophen-2-yl)phenyl)benzofuran-3-carboxylate

Note: The conditions and products are illustrative, based on typical Suzuki reaction protocols.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. The bromine atom on the phenyl ring of the title compound can be coupled with various alkynes, such as phenylacetylene, to introduce an alkynyl moiety. This transformation is valuable for constructing conjugated systems and as a precursor for further synthetic manipulations. Copper-free Sonogashira protocols have also been developed, broadening the reaction's applicability.

Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine in the presence of a strong base and a specialized phosphine (B1218219) ligand. This allows the bromine atom to be substituted by a wide range of amino groups, including anilines, alkylamines, and various nitrogen-containing heterocycles, providing access to a large family of N-arylated benzofuran derivatives. The choice of ligand is crucial for the reaction's success and has been the subject of extensive development.

Table 2: Representative Buchwald-Hartwig Amination Reactions

Amine PartnerCatalyst SystemBaseSolventExpected Product
MorpholinePd₂(dba)₃ / XPhosNaOt-BuTolueneEthyl 2-(4-(morpholino)phenyl)benzofuran-3-carboxylate
Aniline (B41778)Pd(OAc)₂ / BINAPCs₂CO₃DioxaneEthyl 2-(4-(phenylamino)phenyl)benzofuran-3-carboxylate
Carbazole[Pd(allyl)Cl]₂ / t-BuXPhost-BuONaTolueneEthyl 2-(4-(9H-carbazol-9-yl)phenyl)benzofuran-3-carboxylate

Note: The conditions and products are illustrative, based on typical Buchwald-Hartwig amination protocols.

While palladium is the most common catalyst for cross-coupling reactions involving aryl bromides, other transition metals like nickel and copper can also be employed. Nickel catalysts, for example, have been developed for Sonogashira-type couplings. Copper-catalyzed reactions, such as the Ullmann condensation, represent a classic method for forming C–N and C–O bonds, although they often require harsher conditions than their palladium-catalyzed counterparts.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group.

Electrophilic Aromatic Substitution on the Benzofuran Ring

The benzofuran ring system is electron-rich and can undergo electrophilic aromatic substitution (EAS). In the title compound, the 2- and 3-positions of the furan (B31954) ring are already substituted. Therefore, electrophilic attack

Derivatization for Chemical Library Synthesis

The structural framework of this compound presents a versatile scaffold for the generation of chemical libraries, which are integral to modern drug discovery and material science. The strategic modification of this core structure allows for the systematic exploration of the chemical space surrounding it, enabling the development of compounds with optimized biological activity or material properties. The derivatization of this molecule can be methodically approached by considering its three primary reactive sites: the ethyl carboxylate group at the C3 position, the 4-bromophenyl substituent at the C2 position, and the benzofuran core itself. Each of these sites offers a distinct handle for chemical modification, facilitating the creation of a diverse library of analogues.

The generation of a chemical library from this compound typically commences with transformations of the most accessible functional groups. The ethyl ester at the C3 position is a prime candidate for initial derivatization. Saponification of the ester to the corresponding carboxylic acid is a common first step, yielding 2-(4-bromophenyl)benzofuran-3-carboxylic acid. This carboxylic acid derivative is a pivotal intermediate, serving as a branching point for the introduction of a wide array of functionalities through well-established coupling chemistries. For instance, amide bond formation with a diverse set of primary and secondary amines leads to a library of benzofuran-3-carboxamides. Similarly, esterification with various alcohols can produce a series of new esters. These reactions are often high-yielding and can be performed in parallel, making them highly suitable for library synthesis.

The bromine atom on the phenyl ring at the C2 position is another key site for introducing molecular diversity. This aryl bromide is amenable to a variety of palladium-catalyzed cross-coupling reactions. For example, Suzuki coupling with a broad range of boronic acids or esters allows for the introduction of different aryl and heteroaryl groups. Sonogashira coupling with terminal alkynes can be employed to append alkynyl moieties, which can be further functionalized. The Buchwald-Hartwig amination provides a route to a diverse set of aniline derivatives. These powerful and versatile cross-coupling reactions enable the exploration of a vast chemical space at this position, which is often crucial for modulating the biological activity and pharmacokinetic properties of the resulting compounds.

While modifications of the benzofuran core are generally more challenging, they can provide access to novel chemical matter. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents onto the benzene (B151609) ring of the benzofuran scaffold, although regioselectivity can be an issue. More advanced C-H activation methodologies are also being explored for the direct functionalization of the benzofuran nucleus. Although these transformations may require more specialized conditions, they offer the potential to create unique derivatives that are not accessible through more traditional methods. The combination of derivatization strategies at the C2, C3, and benzofuran core positions allows for the combinatorial synthesis of a large and diverse library of compounds based on the this compound scaffold.

The following interactive table outlines the primary strategies for the derivatization of this compound for the purpose of chemical library synthesis.

Modification Site Reaction Type Key Intermediate Exemplary Reagents for Library Synthesis Resulting Derivative Class
C3-Ethyl CarboxylateHydrolysis2-(4-bromophenyl)benzofuran-3-carboxylic acidVarious primary and secondary aminesBenzofuran-3-carboxamides
C3-Ethyl CarboxylateHydrolysis2-(4-bromophenyl)benzofuran-3-carboxylic acidVarious alcoholsBenzofuran-3-carboxylates (alternative esters)
C2-(4-bromophenyl)Suzuki CouplingThis compoundAryl/heteroaryl boronic acids2-Aryl/heteroaryl-benzofuran derivatives
C2-(4-bromophenyl)Sonogashira CouplingThis compoundTerminal alkynes2-Alkynylphenyl-benzofuran derivatives
C2-(4-bromophenyl)Buchwald-Hartwig AminationThis compoundPrimary and secondary amines2-Aminophenyl-benzofuran derivatives
Benzofuran CoreElectrophilic Aromatic SubstitutionThis compoundNitrating agents (e.g., HNO₃/H₂SO₄), Halogenating agents (e.g., NBS, NCS)Substituted benzofuran derivatives

Structure Activity Relationship Sar Studies on Benzofuran 3 Carboxylate Scaffolds

Impact of Substituents on the Phenyl Ring (e.g., Position and Nature of Halogen)

The substituent on the phenyl ring at the C-2 position of the benzofuran (B130515) core plays a significant role in modulating biological activity. The presence of a halogen atom is often considered beneficial. Halogens can form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, potentially enhancing binding affinity.

For many benzofuran derivatives, the position of the halogen on the phenyl ring is a critical determinant of activity. Studies have frequently shown that substitution at the para position (C-4) of the phenyl ring leads to maximum activity. This is the case for Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate, which features a bromine atom at this key position. The hydrophobic and electronic nature of halogens at this position can lead to favorable hydrophobic interactions within the target's binding pocket, thereby increasing potency.

Table 1: Impact of Phenyl Ring Substitution on Activity

Substituent Group Position on Phenyl Ring General Impact on Activity
Halogen (e.g., Br, Cl, F) para (C-4) Often leads to maximal activity; enhances binding affinity.
Halogen (e.g., Br, Cl, F) ortho or meta Generally less active compared to para-substitution.
Electron-donating groups Various Can enhance activity, but is highly target-dependent.

Influence of Substituents on the Benzofuran Core (e.g., C-2, C-5, C-6, C-7 Positions)

Modifications to the benzofuran nucleus itself are a cornerstone of SAR studies for this class of compounds. The introduction of various substituents at positions C-5, C-6, and C-7 can significantly alter the pharmacological profile.

Research has shown that:

C-2 Position : While the primary focus of this article is the C-2 phenyl group, it is noteworthy that substitutions directly on the C-2 position, such as ester or heterocyclic rings, have been found to be crucial for the cytotoxic activity of some benzofuran series. nih.gov

C-5 Position : The introduction of electron-withdrawing groups like halogens or a nitrile group at the C-5 position has resulted in moderate osteoblastogenic activity in certain benzofuran derivatives. However, a strongly electron-withdrawing trifluoromethyl group at this position was found to reduce this specific activity.

C-6 Position : Methoxy (B1213986) substitution at the C-6 position has been shown to be important for antiproliferative activity, with the greatest activity observed when the methoxy group is at C-6 compared to other positions. Other groups, including ethoxy, methyl, or bromine at the C-6 position, have also demonstrated notable effects on activity.

C-7 Position : The presence of a hydrogen bond donor, such as a hydroxyl group, at the C-7 position can contribute significantly to pharmacophore interactions, enhancing binding and activity. nih.gov

Table 2: Influence of Benzofuran Core Substituents on Biological Activity

Position Substituent Type Observed Effect Biological Activity Context
C-5 Halogen, Nitrile Moderate activity Osteoblastogenic
C-5 Trifluoromethyl Reduced activity Osteoblastogenic
C-6 Methoxy, Ethoxy, Methyl, Bromine Potent activity Antiproliferative

Role of the Ethyl Ester Functionality in Ligand-Target Interactions

The ester group contains oxygen atoms that can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues (such as lysine (B10760008) or arginine) in a target's active site. The ethyl group provides a degree of lipophilicity and can engage in van der Waals interactions. The planarity and orientation of the ester group relative to the benzofuran ring system can influence how the molecule fits into a binding pocket. The benzofuran-3-carboxylate scaffold is a recognized structure in the synthesis of biologically active compounds, indicating the importance of this functional group for achieving desired pharmacological effects. beilstein-archives.org

Conformational Dynamics and Stereochemical Considerations in SAR

The three-dimensional structure and flexibility of a molecule are critical to its interaction with a biological target. For 2-arylbenzofurans, a key conformational factor is the dihedral angle between the plane of the benzofuran unit and the plane of the C-2 phenyl ring.

While this compound itself is achiral, the introduction of substituents or reduction of double bonds in the scaffold can create stereocenters, at which point the specific stereochemistry (R or S configuration) would become a critical factor in SAR.

Theoretical Pharmacokinetic Property Predictions (e.g., Lipinski's Rule of Five)

Lipinski's Rule of Five is a guideline used in drug discovery to evaluate the "drug-likeness" of a chemical compound and its potential for oral bioavailability. nih.govarkpharmtech.com The rule states that an orally active drug is likely to have no more than one violation of the following criteria:

No more than 5 hydrogen bond donors (HBD).

No more than 10 hydrogen bond acceptors (HBA).

A molecular weight (MW) of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

An analysis of this compound shows that it adheres to these rules, suggesting it has favorable physicochemical properties for development as an orally administered drug.

Table 3: Lipinski's Rule of Five Analysis for this compound

Property Value Lipinski's Rule Compliance
Molecular Weight 345.19 g/mol < 500 Yes
Hydrogen Bond Donors 0 ≤ 5 Yes
Hydrogen Bond Acceptors 3 ≤ 10 Yes
Calculated logP (XLogP3) 4.9 ≤ 5 Yes

| Violations | 0 | | Fully Compliant |

Data sourced from publicly available chemical databases. arkpharmtech.com

Advanced Applications and Future Research Directions

Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate as a Key Synthetic Intermediate and Building Block

This compound is a strategically functionalized molecule that serves as a versatile platform for the synthesis of more complex chemical entities. Its structure contains several reactive sites that can be selectively targeted for modification.

The Ester Group: The ethyl carboxylate at the C3 position is a key functional handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of other functional groups such as amides, acid chlorides, or other esters. This allows for the introduction of diverse substituents and the construction of larger molecular frameworks. For instance, benzofuran-2-carboxylic acid derivatives are used to synthesize elaborate benzofuran-2-carboxamides through processes like 8-aminoquinoline (B160924) (8-AQ) directed C–H arylation and subsequent transamidation chemistry. mdpi.com

The Bromophenyl Group: The bromine atom on the phenyl ring at the C2 position is another critical site for chemical elaboration. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the attachment of various aryl, alkyl, or alkynyl groups. This versatility is crucial for tuning the electronic and photophysical properties of the final molecule, making it a valuable building block for creating novel compounds with desired characteristics for applications in medicinal chemistry and materials science. nih.gov

The Benzofuran (B130515) Core: The benzofuran ring system itself can undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. This provides another avenue for structural diversification.

The combination of these features makes this compound a valuable intermediate for creating libraries of compounds for drug discovery screening or for the systematic design of new functional materials. nih.govresearchgate.net

Potential in Designing Functional Materials

The extended π-conjugated system of the 2-arylbenzofuran scaffold, inherent in this compound, imparts beneficial photophysical and electronic properties that are highly sought after in the field of materials science. nih.gov

Application AreaRelevant Properties of Benzofuran ScaffoldPotential Role of this compound
Fluorescent Sensors High fluorescence quantum yields, sensitivity to environmental polarity, ability to interact with metal ions. nih.govchemisgroup.usThe core structure can be modified to create chemosensors for detecting specific metal ions through fluorescence quenching or enhancement mechanisms. chemisgroup.usitu.edu.tr The bromophenyl group allows for coupling to other fluorescent moieties or receptor units.
Optical Brighteners Strong absorption in the UV region and emission of blue light, thermal stability. nih.govresearchgate.netDerivatives could function as whitening agents in polymers and textiles by converting UV light into visible blue light, masking yellowing.
OLEDs Good electrochemical and thermal stability, hole-transporting properties, high triplet energy for use as host materials. nih.govCan serve as a building block for synthesizing host materials in phosphorescent OLEDs (PhOLEDs) or as part of larger, more complex emitter or charge-transport molecules. researchgate.netrsc.orgmdpi.com
Organic Photovoltaics (OPVs) Planar structure, strong electron-donating ability, good charge carrier mobility, and broad spectral absorption. semanticscholar.orgnih.govThe benzofuran core can be incorporated into donor-acceptor polymers for bulk-heterojunction solar cells. Its properties contribute to efficient exciton (B1674681) generation and charge transport. rsc.orgnih.gov

Fluorescent Sensors: Benzofuran derivatives are known to be highly fluorescent due to their conjugated and electron-rich systems. chemisgroup.usrsc.org This makes them excellent candidates for the development of fluorescent chemosensors. By incorporating specific binding sites, derivatives of this compound could be designed to selectively detect metal ions or other analytes. chemisgroup.usresearchgate.net For example, a benzofuran derivative has been used in a sensor for Fe(III) ions, and another was part of a phthalocyanine-based sensor for Ag(I) ions. chemisgroup.usresearchgate.net

Organic Light-Emitting Diodes (OLEDs): The benzofuran moiety is valued in OLEDs for its beneficial electrochemical behavior, thermal stability, and hole-transporting properties. nih.gov Fused benzofuran structures have been developed as hybrid donors for high-performance thermally activated delayed fluorescence (TADF) OLEDs. rsc.org The rigid, planar structure of the benzofuran core is advantageous for creating stable, amorphous films, which are crucial for device longevity. This compound can serve as a precursor to more complex molecules used as host materials or emitters in OLED devices. nih.govacs.org

Organic Photovoltaics (OPVs): Furan (B31954) and its derivatives, including benzofuran, are gaining attention as building blocks for organic photovoltaic materials. nih.gov They offer advantages such as good planarity, which facilitates intermolecular π-π stacking and enhances charge mobility. nih.gov The electron-donating nature of the benzofuran ring makes it a suitable component for donor polymers in OPV devices. semanticscholar.org Specifically, benzo[1,2-b:4,5-b']difuran (BDF), a related structure, is noted for its potential in creating materials with high power conversion efficiencies. rsc.orgnih.gov

Emerging Synthetic Methodologies for Related Benzofuran Scaffolds

The synthesis of the benzofuran core is a topic of continuous innovation in organic chemistry. While classical methods exist, recent research has focused on developing more efficient, atom-economical, and environmentally friendly strategies. These new methodologies are crucial for accessing novel derivatives, including structures related to this compound.

Synthetic StrategyCatalyst/ReagentKey Features
Palladium-Copper Catalysis (PPh₃)PdCl₂ / CuIEnables Sonogashira coupling of iodophenols with terminal alkynes followed by intramolecular cyclization. nih.govacs.org
Rhodium-Mediated Catalysis Rh-based catalystInvolves arylation and subsequent cyclization between propargyl alcohols and aryl boronic acids. acs.org
Nickel Catalysis Ni(OTf)₂Promotes intramolecular nucleophilic addition of aryl halides to ketones. nih.govacs.org
Copper-Catalyzed Cyclization CuBr or CuILigand-free coupling of terminal alkynes with N-tosylhydrazones or domino hydration/annulation of 2-fluorophenylacetylenes. mdpi.com
Iodine(III)-Catalyzed Oxidation PhI(OAc)₂Metal-free oxidative cyclization of 2-hydroxystilbenes to form 2-arylbenzofurans. mdpi.comorganic-chemistry.org
Lewis Acid Promotion Scandium triflateMediates [4+1] cycloaddition of isocyanides and ortho-quinone methides. acs.org
Chalcone Rearrangement Acid or BaseSelective synthesis of 3-formyl or 3-acylbenzofurans from 2-hydroxychalcone (B1664081) precursors. rsc.orgnih.gov

Recent advancements often utilize transition-metal catalysis to construct the benzofuran ring system through C-C and C-O bond formations. mdpi.com For example, palladium and copper co-catalyzed Sonogashira coupling followed by cyclization is a powerful method. nih.govacs.org Other innovative approaches include nickel-catalyzed intramolecular additions and rhodium-mediated reactions. nih.govacs.org Furthermore, metal-free methods are gaining prominence, such as those using hypervalent iodine reagents to catalyze the oxidative cyclization of precursors like 2-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org These emerging strategies offer greater flexibility and functional group tolerance, expanding the accessible chemical space of benzofuran derivatives. nih.govmdpi.com

Role of Computational Chemistry in Rational Design of Benzofuran Derivatives

Computational chemistry has become an indispensable tool in modern chemical research, enabling the rational design and prediction of molecular properties before undertaking complex and resource-intensive synthesis. In the context of benzofuran derivatives, computational methods are employed to accelerate the discovery of new molecules with tailored functionalities.

Molecular Docking: For medicinal chemistry applications, molecular docking is a key technique. It simulates the interaction between a small molecule (ligand), such as a benzofuran derivative, and a biological target, typically a protein or enzyme. nih.gov These simulations can predict the binding affinity and orientation of the molecule within the active site of the target. researchgate.netacs.org This information is invaluable for designing new compounds with enhanced biological activity, as demonstrated in studies targeting cancer-related proteins like PI3K and VEGFR-2 with novel benzofuran hybrids. nih.gov Docking studies can help identify key interactions, such as hydrogen bonds, that are crucial for a compound's efficacy, thereby guiding synthetic efforts toward more potent drug candidates. acs.orgaip.org

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are used to predict the electronic and optical properties of benzofuran derivatives. nih.gov These calculations can determine parameters such as HOMO/LUMO energy levels, absorption and emission spectra, and dipole moments. This predictive power is particularly useful in the field of materials science for designing new molecules for OLEDs and OPVs. nih.govnsf.gov By computationally screening potential candidates, researchers can prioritize the synthesis of molecules that are most likely to exhibit the desired properties, saving significant time and resources. nih.gov For example, DFT can help in designing fluorescent probes by predicting how structural modifications will affect their solvatochromic behavior and quantum yields. nih.gov

Q & A

Q. What are the established synthetic routes for Ethyl 2-(4-bromophenyl)benzofuran-3-carboxylate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core. Key steps include:

  • Benzofuran ring construction : Cyclization of substituted phenols with α,β-unsaturated carbonyl intermediates under acid or base catalysis .
  • Functionalization : Introduction of the 4-bromophenyl group via Suzuki-Miyaura coupling or electrophilic aromatic substitution, followed by esterification .
  • Purity optimization : Use of column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water mixtures) to isolate high-purity product. Monitor intermediates by TLC and confirm final purity via HPLC (≥95%) .

Q. What spectroscopic and crystallographic techniques validate the structure of this compound?

  • X-ray crystallography : Single-crystal diffraction using SHELX or WinGX software for refinement, ensuring accurate bond lengths/angles and anisotropic displacement parameters .
  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., bromophenyl integration at δ ~7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 371.0 for C17_{17}H12_{12}BrO3_3) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine 1^1H-13^13C HSQC/HMBC NMR to resolve ambiguous coupling patterns or overlapping signals .
  • Crystallographic refinement : Use SHELXL to model disorder or thermal motion artifacts, ensuring R-factors < 0.05 .
  • HPLC-MS co-injection : Compare retention times and fragmentation patterns with authentic samples to confirm identity .

Q. What catalytic systems improve yield in benzofuran derivatization reactions?

  • Rh/Co dual catalysis : Enhances C–H activation efficiency in coupling reactions (e.g., 80% yield with (Cp*RhCl2_2)2_2 and Co(OAc)2_2 in methanol) .
  • Palladium-based systems : Tetrakis(triphenylphosphine)palladium(0) for Suzuki-Miyaura cross-coupling, optimized with Na2_2CO3_3 in THF/H2_2O .

Q. How is the compound’s stability assessed under physiological or reactive conditions?

  • RP-HPLC stability studies : Incubate in simulated biological matrices (e.g., rat brain synaptosomes) and monitor degradation via peak area changes over 24 hours .
  • Accelerated thermal testing : Heat at 40–60°C in DMSO or aqueous buffers, analyzing decomposition products by LC-MS .

Q. What computational tools predict reactivity for further functionalization?

  • DFT calculations : Gaussian or ORCA software to model electrophilic aromatic substitution sites (e.g., Fukui indices identify C-5 as reactive for nitration) .
  • Molecular docking : AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes) .

Methodological Considerations

Q. How can researchers troubleshoot low yields in the final esterification step?

  • Acid scavengers : Add DMAP or Et3_3N to neutralize HCl byproducts during esterification with acyl chlorides .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to minimize side reactions .

Q. What strategies validate crystallographic data quality for publication?

  • PLATON checks : Use ADDSYM to detect missed symmetry and SQUEEZE for solvent masking .
  • R-factor convergence : Ensure Δ/σmax < 0.001 and wR2^2 < 0.15 during SHELXL refinement .

Application-Oriented Questions

Q. How is this compound utilized in probing enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC50_{50} values against target enzymes (e.g., cytochrome P450) using fluorogenic substrates .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and stoichiometry .

Q. What role does the bromophenyl group play in material science applications?

  • Crystal engineering : The bromine atom facilitates halogen bonding, directing molecular packing in supramolecular frameworks .
  • Photophysical studies : Heavy atom effect enhances intersystem crossing, studied via fluorescence quenching in polar solvents .

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